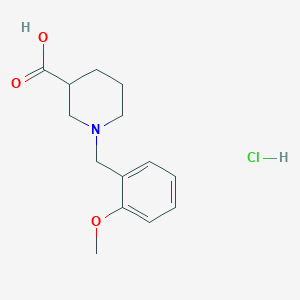![molecular formula C26H47NO2 B1389242 N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine CAS No. 1040687-33-9](/img/structure/B1389242.png)
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine, also known as 1-hexadecanamine N-(4-((2-methoxyethoxy)methyl)benzyl)amine, is a chemical compound used in a variety of scientific research applications. This compound is a derivative of hexadecanamine and is composed of a nitrogen atom bound to a carbon chain with a benzyl group attached to the nitrogen. The compound has been used in a range of applications, including drug development, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine has been used in a variety of scientific research applications. It has been used in drug development, biochemistry, and pharmacology. In drug development, this compound has been used to develop new drugs that target specific diseases and conditions. In biochemistry, it has been used to study the effects of certain enzymes and proteins on biological processes. In pharmacology, it has been used to study the interactions between drugs and their targets.
Mécanisme D'action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine is not well understood. However, it is believed that this compound acts as a ligand, binding to specific proteins and enzymes in the body. This binding triggers a cascade of reactions that can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, proteins, and receptors. It has also been shown to affect the expression of certain genes. In addition, it has been shown to affect the metabolism of certain drugs and to modify the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. This makes it a good choice for laboratory experiments. However, it can be toxic in high concentrations and can cause irritation if it comes into contact with skin or eyes. Therefore, it is important to take safety precautions when handling this compound.
Orientations Futures
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine has a variety of potential future applications. It could be used to develop new drugs that target specific diseases and conditions. It could also be used to study the effects of certain enzymes and proteins on biological processes. Furthermore, it could be used to study the interactions between drugs and their targets, as well as the metabolism of certain drugs. Finally, it could be used to modify the activity of certain hormones.
Méthodes De Synthèse
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine is synthesized by a process known as etherification. This process involves the condensation of a primary amine with an ether. In the case of N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine, the primary amine is hexadecanamine and the ether is 2-methoxyethoxymethylbenzene. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps. First, the primary amine reacts with the ether to form an intermediate product. Then, the intermediate product reacts with the acid to form the final product, N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanaminemine N-(4-((2-methoxyethoxy)methyl)benzyl)amine.
Propriétés
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]hexadecan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27-24-25-17-19-26(20-18-25)29-23-22-28-2/h17-20,27H,3-16,21-24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHHDTPOICSDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC1=CC=C(C=C1)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)



![3-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1389169.png)






![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)